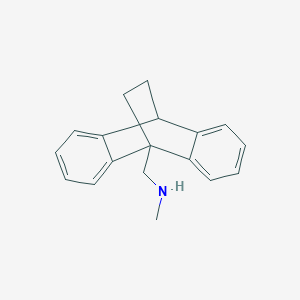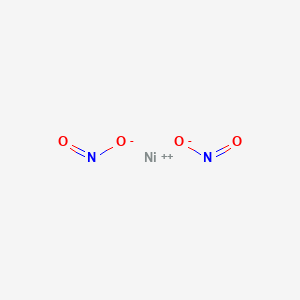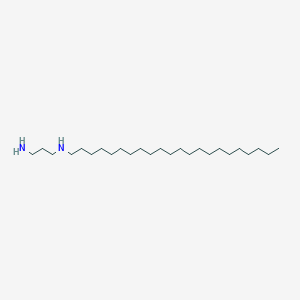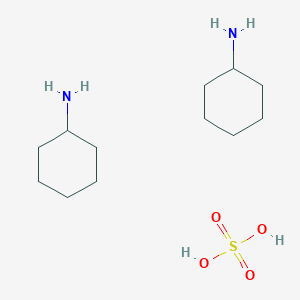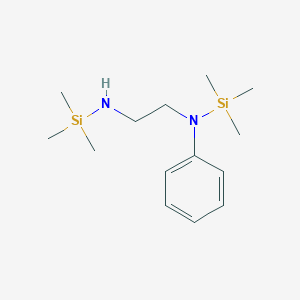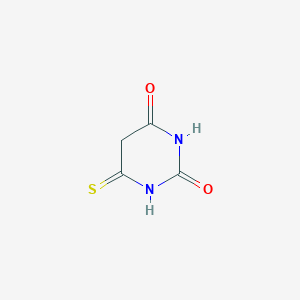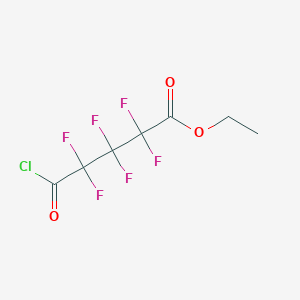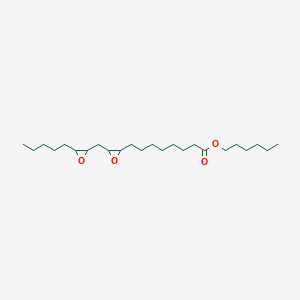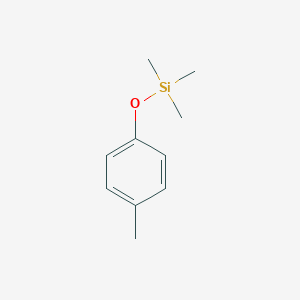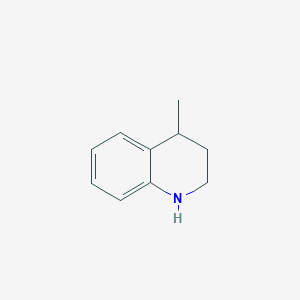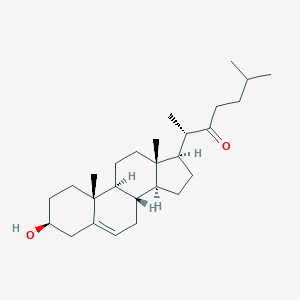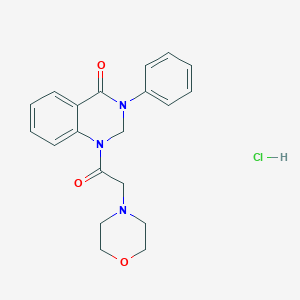
Moquizone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Moquizone hydrochloride is a chemical compound that is used in scientific research for its potential therapeutic benefits. It is a synthetic compound that belongs to the class of quinazolinone derivatives. Moquizone hydrochloride has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
Moquizone hydrochloride works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. It has also been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are implicated in the development of Alzheimer's disease and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
Moquizone hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. It has also been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are implicated in the development of Alzheimer's disease and Parkinson's disease, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
Moquizone hydrochloride has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research purposes. It has also been shown to have a high degree of specificity for its target enzymes and proteins, which makes it a useful tool for studying the role of these molecules in disease development. However, moquizone hydrochloride also has limitations for lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in certain experiments. It also has limited bioavailability, which can make it difficult to study its effects in vivo.
Orientations Futures
There are a number of future directions for the study of moquizone hydrochloride. One area of research is the development of moquizone hydrochloride derivatives with improved solubility and bioavailability. Another area of research is the study of the role of moquizone hydrochloride in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, the development of moquizone hydrochloride-based therapies for cancer and neurodegenerative diseases is an area of active research.
Méthodes De Synthèse
Moquizone hydrochloride is synthesized through a multi-step process. The first step involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of a catalyst to form 2-ethyl-3-(2-aminophenyl)quinazolin-4(3H)-one. The second step involves the reaction of this intermediate with hydrochloric acid to form moquizone hydrochloride.
Applications De Recherche Scientifique
Moquizone hydrochloride has been studied extensively for its potential therapeutic benefits. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
Propriétés
Numéro CAS |
19395-78-9 |
|---|---|
Nom du produit |
Moquizone hydrochloride |
Formule moléculaire |
C20H22ClN3O3 |
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C20H21N3O3.ClH/c24-19(14-21-10-12-26-13-11-21)23-15-22(16-6-2-1-3-7-16)20(25)17-8-4-5-9-18(17)23;/h1-9H,10-15H2;1H |
Clé InChI |
NUQJOBPPCCFWJG-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4.Cl |
SMILES canonique |
C1COCCN1CC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4.Cl |
Autres numéros CAS |
19395-78-9 |
Numéros CAS associés |
19395-58-5 (Parent) |
Synonymes |
1-morpholino-acetyl-3-phenyl- 2,3-dihydro-4(1H)-quinazolinone. HCl moquizone moquizone hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



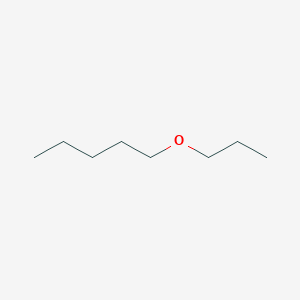
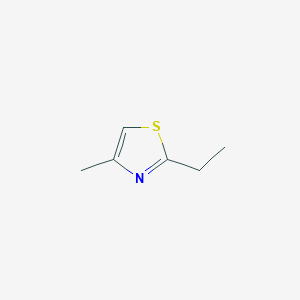
![4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one](/img/structure/B98471.png)
